characterization of methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate
characterization of methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and drug discovery. As a five-membered N-heterocyclic scaffold, its structural versatility allows for interaction with a diverse array of biological targets.[1] This has led to the incorporation of the pyrazole core into numerous FDA-approved drugs, establishing it as a privileged pharmacophore in contemporary therapeutic development.[1] The functionalization of the pyrazole ring is a critical area of research, aimed at modulating the pharmacokinetic and pharmacodynamic properties of new chemical entities. This guide focuses on a specific, highly substituted derivative, methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate , providing a comprehensive framework for its synthesis and rigorous characterization for researchers in drug development and synthetic chemistry.
Part 1: Proposed Synthesis Strategy
The most common and robust method for constructing the pyrazole ring involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[2] For the target molecule, a logical approach is the reaction of tert-butylhydrazine with a suitable β-enamino diketone or a related precursor derived from methyl acetoacetate. The bulky tert-butyl group on the N1 position sterically directs the cyclization, typically affording the desired regioisomer in high yield.
Experimental Protocol: Synthesis
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Step 1: Formation of the Enaminone Intermediate.
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To a solution of methyl 2-acetyl-3-oxobutanoate in ethanol, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equivalents).
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Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure to yield the crude methyl 2-(1-(dimethylamino)ethylidene)-3-oxobutanoate intermediate, which can often be used in the next step without further purification.
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Step 2: Cyclocondensation Reaction.
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Dissolve the crude enaminone intermediate in a protic solvent such as ethanol.
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Add tert-butylhydrazine hydrochloride (1.0 equivalent) and a mild base like triethylamine (1.2 equivalents) to the solution.
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Stir the reaction mixture at room temperature for 12-18 hours. The use of ethanol as a solvent has been shown to provide high regioselectivity in similar reactions.[2]
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Monitor the formation of the product by TLC or LC/MS.
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Step 3: Work-up and Purification.
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Concentrate the reaction mixture in vacuo.
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Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate.
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Caption: Proposed workflow for the synthesis of the target pyrazole.
Part 2: Structural Elucidation and Physicochemical Characterization
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure and purity of the synthesized compound.
Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure with standardized atom numbering for clear assignment of spectroscopic signals.
Caption: Structure of the target compound with atom numbering for NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules. For the target compound, ¹H, ¹³C, and 2D NMR experiments are required for full characterization. The predicted chemical shifts below are based on data from structurally similar pyrazoles.[1][3][4]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|---|
| H3 | ~7.9 - 8.1 | Singlet | 1H | Pyrazole Ring H | Deshielded aromatic proton. |
| O-CH ₃ (9) | ~3.8 - 3.9 | Singlet | 3H | Ester Methyl | Typical range for methyl ester protons. |
| C5-CH ₃ (8) | ~2.5 - 2.7 | Singlet | 3H | Pyrazole Methyl | Methyl group attached to the pyrazole ring. |
| N-C(CH ₃)₃ | ~1.6 - 1.7 | Singlet | 9H | tert-Butyl | Shielded, nine equivalent protons. |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | Predicted δ (ppm) | Assignment | Rationale |
|---|---|---|---|
| C=O (6) | ~164 | Ester Carbonyl | Typical chemical shift for an ester carbonyl. |
| C5 | ~148 | Quaternary Ring C | Carbon bearing the methyl group, deshielded by N1. |
| C3 | ~138 | Protonated Ring CH | Aromatic CH carbon. |
| C4 | ~112 | Quaternary Ring C | Carbon bearing the ester, shielded by substituents. |
| N-C (CH₃)₃ | ~62 | tert-Butyl Quaternary C | Quaternary carbon of the t-butyl group. |
| O-C H₃ (9) | ~51 | Ester Methyl C | Typical shift for a methyl ester carbon. |
| N-C(C H₃)₃ | ~29 | tert-Butyl Methyl C | Methyl carbons of the t-butyl group. |
| C5-C H₃ (8) | ~14 | Pyrazole Methyl C | Shielded methyl carbon attached to the ring. |
Self-Validating 2D NMR Protocols:
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for confirming the connectivity and regiochemistry. Key expected correlations include a three-bond correlation from the tert-butyl protons (~1.6 ppm) to the N1-attached quaternary carbon C5 (~148 ppm).[2] Another key correlation would be from the pyrazole proton H3 (~8.0 ppm) to the ester carbonyl C6 (~164 ppm) and the C5 carbon.
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NOESY (Nuclear Overhauser Effect Spectroscopy): This can confirm through-space proximity. A NOESY correlation would be expected between the protons of the C5-methyl group and the H3 proton, confirming their positions on the pyrazole ring.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which is used to confirm its elemental composition.
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Molecular Formula: C₁₀H₁₆N₂O₂
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Molecular Weight: 196.25 g/mol
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Expected HRMS (ESI+): Calculated for [C₁₀H₁₇N₂O₂]⁺ ([M+H]⁺): m/z 197.1285. Finding a mass within a small error margin (e.g., < 5 ppm) provides strong evidence for the chemical formula.
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Fragmentation: A characteristic fragmentation pattern would involve the loss of the tert-butyl group (57 Da) leading to a significant fragment at m/z 140.07.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| ~2970 | Strong | C-H stretch | tert-butyl and methyl groups |
| ~1715 | Strong | C=O stretch | Ester carbonyl |
| ~1560 | Medium | C=N / C=C stretch | Pyrazole ring vibrations |
| ~1250 | Strong | C-O stretch | Ester C-O bond |
Part 3: Potential Reactivity and Applications
This molecule serves as a valuable building block for further chemical modification. The ester functionality can be readily hydrolyzed under basic conditions (e.g., using NaOH in methanol) to yield the corresponding carboxylic acid, 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid.[2] This acid can then be coupled with various amines to generate a library of amide derivatives, a common strategy in drug discovery programs to explore the structure-activity relationship (SAR).
Given the broad spectrum of biological activities associated with pyrazole derivatives, this compound is a promising candidate for screening in various therapeutic areas, including oncology, inflammation, and infectious diseases.[1]
Conclusion
The comprehensive characterization of methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate requires a multi-faceted analytical approach. Through a combination of a well-defined synthetic protocol and rigorous spectroscopic analysis—including ¹H NMR, ¹³C NMR, 2D NMR, HRMS, and IR—researchers can unequivocally confirm the structure and purity of this valuable heterocyclic building block. The data and protocols outlined in this guide provide a robust framework for scientists engaged in the synthesis and application of novel pyrazole derivatives.
References
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Butin, A. V., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available at: [Link]
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El-Faham, A., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1838. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. PubChem. Available at: [Link]
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Butin, A. V., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Center for Biotechnology Information. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. PubChem. Available at: [Link]
